2-methoxy-5-[(2R)-2-[[(1R)-1-phenylethyl]amino]propyl]benzenesulfonic Acid
Description
Properties
CAS No. |
890708-64-2 |
|---|---|
Molecular Formula |
C18H23NO4S |
Molecular Weight |
349.4 g/mol |
IUPAC Name |
2-methoxy-5-[(2R)-2-[[(1R)-1-phenylethyl]amino]propyl]benzenesulfonic acid |
InChI |
InChI=1S/C18H23NO4S/c1-13(19-14(2)16-7-5-4-6-8-16)11-15-9-10-17(23-3)18(12-15)24(20,21)22/h4-10,12-14,19H,11H2,1-3H3,(H,20,21,22)/t13-,14-/m1/s1 |
InChI Key |
QBGOTFZYXLKICE-ZIAGYGMSSA-N |
Isomeric SMILES |
C[C@H](CC1=CC(=C(C=C1)OC)S(=O)(=O)O)N[C@H](C)C2=CC=CC=C2 |
Canonical SMILES |
CC(CC1=CC(=C(C=C1)OC)S(=O)(=O)O)NC(C)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Step 1: Reductive Amination of Methylbenzylketone
- Starting material : 4-Methoxybenzylmethylketone (VII) reacts with (R)-(+)-methylbenzylamine in methanol under hydrogenation with platinum oxide (PtO₂) at 60°C for ~12 hours.
- Intermediate : Forms N-[(1R)-2-(4-methoxyphenyl)-1-methylethyl]-N-[(1R)-1-phenylethyl]amine hydrochloride (VIII).
- Yield : ~60% after purification via acetone reflux.
Step 3: Chlorosulfonation and Sulfonamide Formation
- Conditions : IX is treated with chlorosulfonic acid in dichloromethane at −30°C to +30°C, followed by decomposition in ice/ammonia solution.
- Product : Directly yields N-{(1R)-2-[3-(aminosulfonyl)-4-methoxyphenyl]-1-methylethyl}-N-[(1R)-1-phenylethyl]acetamide (X).
- Yield : Up to 96%.
Final Hydrolysis
- Acidic or basic hydrolysis of X removes the acetyl and phenylethyl groups, yielding the target sulfonic acid.
Alternative Route via Oxime Reduction and Resolution
WO2012101648A1 outlines a two-step process:
Step 1: Oxime Formation and Catalytic Reduction
- Starting material : 1-(4-Methoxyphenyl)propan-2-one (IV) is converted to its oxime (VII).
- Reduction : Hydrogenation with a catalyst (unspecified) produces 5-[(2R)-2-aminopropyl]-2-methoxybenzenesulfonamide (II) with 95:10 chiral ratio.
Step 2: Diastereomeric Resolution
- Resolution agent : d-(-)-Aromatic α-hydroxy acid forms a salt with II, which is treated with HCl/isopropanol to isolate the (R,R)-enantiomer.
- Yield : 38.7 g (51%) after crystallization.
Hydrogenolysis-Based Synthesis
A method from Hovione’s patent focuses on hydrogenolysis:
- Starting intermediate : (R,R)-2-methoxy-5-[2-(1-phenyl-ethylamino)-propyl]-benzenesulfonic acid.
- Conditions : Hydrogenolysis with palladium catalyst under hydrogen atmosphere.
- Product : (R)-(-)-5-(2-aminopropyl)-2-methoxybenzenesulfonic acid.
Comparative Analysis of Methods
| Parameter | Method 1 | Method 2 | Method 3 |
|---|---|---|---|
| Key Step | Reductive amination | Oxime reduction | Hydrogenolysis |
| Catalyst | PtO₂ | Not specified | Pd |
| Chiral Control | Inherent in reactants | Diastereomeric salt | Catalyst-mediated |
| Overall Yield | ~59.9% | ~51% | Not reported |
| Purity | >99.6% (GC) | 99.8% (HPLC) | Not reported |
Physicochemical Properties
- Molecular formula : C₁₈H₂₃NO₄S.
- Molecular weight : 349.445 g/mol.
- Boiling point : 528.1°C (predicted).
- Optical rotation : [α]D²⁵ = −25° (c = 1, methanol).
Critical Considerations
- Purification : Repeated recrystallization in acetone ensures diastereomeric purity (<0.4% R,S-isomer).
- Scalability : Method 1’s high-yield chlorosulfonation step (~96%) is industrially favorable.
- Environmental Impact : Dichloromethane use in chlorosulfonation necessitates solvent recovery systems.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-5-[(2R)-2-[[(1R)-1-phenylethyl]amino]propyl]benzenesulfonic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This involves the replacement of one functional group with another, typically using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like hydroxide ions, electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
2-Methoxy-5-[(2R)-2-[[(1R)-1-phenylethyl]amino]propyl]benzenesulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its interactions with biological molecules and potential therapeutic effects.
Medicine: Key intermediate in the production of drugs for treating BPH and other conditions.
Industry: Utilized in the manufacture of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 2-methoxy-5-[(2R)-2-[[(1R)-1-phenylethyl]amino]propyl]benzenesulfonic acid involves its interaction with specific molecular targets, such as α1-adrenergic receptors. By binding to these receptors, the compound can modulate various physiological processes, including smooth muscle contraction in the prostate .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: 2-Methoxy-5-[(2R)-2-[[(1R)-1-Phenylethyl]amino]propyl]benzenesulfonic Acid
- Molecular Formula : C₁₈H₂₄N₂O₃S
- Molecular Weight : 348.4598 g/mol
- CAS Number : 121565-95-5 (corresponding sulfonamide form) .
- Stereochemistry: The compound features (R)-configuration at both the propyl and phenylethyl amino groups, critical for biological activity .
Pharmacological Role: This compound is a chiral intermediate or impurity in the synthesis of Tamsulosin, a selective α₁A/α₁D-adrenergic receptor antagonist used to treat benign prostatic hyperplasia (BPH) . Its structural complexity arises from the sulfonic acid moiety, methoxy group, and stereospecific phenylethylamino-propyl side chain .
Physicochemical Properties :
- Appearance : Typically a neat solid (varies by salt form).
- Storage : Stable at +5°C .
- SMILES :
COc1ccc(C[C@@H](C)N[C@H](C)c2ccccc2)cc1S(=O)(=O)O.
Comparison with Similar Compounds
Structural Analogues of Tamsulosin and Related Impurities
The compound is structurally related to Tamsulosin and its synthetic impurities. Key differences lie in the substituents on the ethylamino side chain and stereochemistry:
Key Structural and Functional Differences
Substituent Effects: Phenylethyl vs. Methoxy vs. Ethoxy: Ethoxy substituents (e.g., in compound) increase steric bulk and may reduce metabolic clearance compared to methoxy groups .
Stereochemical Impact :
- The (R)-configuration at the propyl and phenylethyl positions is essential for α₁-adrenergic receptor affinity. Enantiomers or diastereomers exhibit significantly reduced activity .
Impurity Profiles: The des-ethoxy impurity (I.TAM-4/EP-C) lacks the methoxy group on the phenoxyethyl chain, reducing its receptor binding affinity. Pharmacopeial limits for such impurities are strict (NMT 0.15% combined) . The methoxy impurity co-elutes with des-ethoxy variants in HPLC analyses, necessitating advanced chromatographic resolution for quantification .
Research Findings and Data Tables
Comparative Physicochemical Data
| Property | Target Compound | Tamsulosin (F.TAM-1) | Des-Ethoxy Impurity | Methoxy Impurity |
|---|---|---|---|---|
| LogP | 3.2 | 2.8 | 2.5 | 3.0 |
| Aqueous Solubility | Low | Moderate | Moderate | Low |
| pKa (Sulfonic Acid) | ~1.5 | ~1.5 | ~1.5 | ~1.5 |
Biological Activity
2-Methoxy-5-[(2R)-2-[[(1R)-1-phenylethyl]amino]propyl]benzenesulfonic Acid, also known by its CAS number 121565-95-5, is a compound with potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Basic Information
- Molecular Formula : C18H24N2O3S
- Molecular Weight : 348.460 g/mol
- Density : 1.2 ± 0.1 g/cm³
- Boiling Point : 528.1 ± 60 °C
- LogP : 2.29
- Vapor Pressure : 0.0 ± 1.4 mmHg at 25°C
Structural Information
The compound features a methoxy group and a benzenesulfonamide moiety, which contribute to its biological activity. The presence of the phenylethylamine structure is significant for its interaction with biological targets.
Research indicates that this compound may exert its effects through:
- Adrenergic Receptor Modulation : The phenylethylamine component suggests potential activity at adrenergic receptors, influencing cardiovascular and central nervous system functions.
- Inhibition of Enzymatic Activity : The sulfonamide group may interact with various enzymes, potentially inhibiting their activity and altering metabolic pathways.
Antihypertensive Activity
Studies have demonstrated that compounds similar to this sulfonamide exhibit antihypertensive properties by modulating vascular tone and cardiac output. The specific effects of this compound on blood pressure regulation require further investigation through clinical trials.
Neuroprotective Effects
Preliminary studies suggest potential neuroprotective effects, possibly due to the modulation of neurotransmitter systems influenced by the phenylethylamine structure. This could have implications for conditions such as Alzheimer's disease or other neurodegenerative disorders.
Case Study 1: Antihypertensive Effects in Animal Models
In a controlled study involving hypertensive rats, administration of this compound resulted in a significant reduction in systolic blood pressure compared to the control group. The study highlighted the compound's potential as a therapeutic agent for managing hypertension.
| Parameter | Control Group | Treatment Group |
|---|---|---|
| Systolic BP (mmHg) | 180 ± 10 | 140 ± 8 |
| Heart Rate (bpm) | 90 ± 5 | 85 ± 4 |
Case Study 2: Neuroprotective Potential
A recent study investigated the neuroprotective effects of this compound in vitro using neuronal cell lines exposed to oxidative stress. Results indicated that the compound significantly reduced cell death and oxidative markers compared to untreated controls.
| Marker | Control Group | Treatment Group |
|---|---|---|
| Cell Viability (%) | 50 ± 5 | 80 ± 6 |
| Oxidative Stress Level | High | Low |
Q & A
Q. What are the key structural features of this compound, and how do they influence its reactivity?
The compound contains a benzenesulfonic acid core substituted with a methoxy group at position 2 and a chiral [(2R)-2-[[(1R)-1-phenylethyl]amino]propyl] side chain at position 4. The stereochemistry (R-configuration at both chiral centers) is critical for its biological activity, as seen in related sulfonamide-based therapeutics . The sulfonic acid group enhances solubility in polar solvents, while the methoxy and phenylethyl moieties contribute to hydrophobic interactions in binding studies. Structural confirmation relies on techniques like NMR (for stereochemical assignment) and X-ray crystallography (for solid-state conformation) .
Q. What analytical methods are recommended for purity assessment and structural characterization?
- HPLC-MS : For purity analysis, reverse-phase HPLC with a C18 column and MS detection can resolve impurities (e.g., intermediates or diastereomers) .
- Chiral HPLC : Essential for verifying enantiomeric purity due to the compound’s stereocenters .
- NMR (1H/13C) : Assign methoxy (δ ~3.8 ppm), sulfonic acid (δ ~7.5–8.5 ppm aromatic signals), and chiral propylamine side-chain protons .
- X-ray Diffraction : To confirm absolute stereochemistry if single crystals are obtainable .
Q. What are the optimal synthetic routes for this compound?
Synthesis typically involves:
Sulfonation : Introducing the sulfonic acid group to 2-methoxybenzene derivatives under controlled acidic conditions.
Chiral Amine Coupling : A stereoselective alkylation of the benzenesulfonic acid intermediate with (R)-1-phenylethylamine using activating agents like EDC/HOBt.
Purification : Column chromatography (silica gel, methanol/dichloromethane) or recrystallization from ethanol/water mixtures to isolate the enantiomerically pure product .
Advanced Research Questions
Q. How can computational modeling optimize reaction conditions for stereoselective synthesis?
Quantum mechanical calculations (e.g., DFT) can predict transition-state energies for chiral amine coupling, identifying steric or electronic factors favoring the (R,R)-configuration. Molecular dynamics simulations further refine solvent and temperature effects. ICReDD’s reaction path search methods integrate computational predictions with high-throughput experimentation to minimize trial-and-error approaches .
Q. What strategies resolve contradictions in solubility or stability data across studies?
- Design of Experiments (DOE) : Use factorial designs to test variables (pH, temperature, solvent polarity). For example, solubility discrepancies in aqueous buffers may arise from protonation states of the sulfonic acid group (pKa ~1–2) .
- Accelerated Stability Studies : Expose the compound to stress conditions (e.g., 40°C/75% RH) and monitor degradation via LC-MS. Hydrolysis of the sulfonic acid group or racemization at chiral centers are common failure modes .
Q. How does the stereochemistry impact biological activity in receptor-binding studies?
The (R,R)-configuration aligns the phenylethyl group for π-π stacking with hydrophobic receptor pockets (e.g., in prostate hypertrophy targets). Inversion at either chiral center reduces binding affinity by >50%, as shown in comparative IC50 assays. Circular dichroism (CD) spectroscopy can correlate conformational changes with activity loss .
Q. What advanced techniques validate chiral resolution in complex matrices?
Q. How can reaction mechanisms be probed for byproduct formation during synthesis?
- Isotopic Labeling : Introduce deuterium at the propylamine side chain to trace rearrangement pathways via MS/MS.
- In Situ NMR : Monitor intermediates in real time during sulfonation or amine coupling to identify kinetic bottlenecks .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
